molecular formula C24H46O2 B11945352 ethyl (13E)-13-docosenoate

ethyl (13E)-13-docosenoate

Cat. No.: B11945352
M. Wt: 366.6 g/mol
InChI Key: WFZQLUSOXHIVKL-VAWYXSNFSA-N
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Description

Ethyl (13E)-13-docosenoate is an ester compound derived from docosenoic acid and ethanol It is a long-chain fatty acid ester, commonly found in various natural sources such as plant oils and animal fats

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (13E)-13-docosenoate can be synthesized through the esterification of docosenoic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The esterification reaction is optimized for maximum yield and efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (13E)-13-docosenoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohol and alkane.

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to produce docosenoic acid and ethanol.

    Transesterification: The ester can react with other alcohols to form different esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are employed.

Major Products Formed

    Oxidation: Docosenoic acid and ethanol.

    Reduction: Docosanol and ethane.

    Hydrolysis: Docosenoic acid and ethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl (13E)-13-docosenoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and as a component of cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of bio-based lubricants, surfactants, and plasticizers.

Mechanism of Action

The mechanism of action of ethyl (13E)-13-docosenoate involves its interaction with various molecular targets and pathways:

    Lipid Metabolism: The compound is metabolized by enzymes such as lipases, leading to the release of docosenoic acid and ethanol.

    Cell Membrane Interaction: It integrates into cell membranes, affecting membrane fluidity and function.

    Anti-inflammatory and Antioxidant Effects: The compound may modulate inflammatory pathways and reduce oxidative stress through its interaction with cellular signaling molecules.

Comparison with Similar Compounds

Ethyl (13E)-13-docosenoate can be compared with other similar esters, such as:

    Ethyl oleate: Another long-chain fatty acid ester with similar properties but derived from oleic acid.

    Methyl docosenoate: The methyl ester counterpart of this compound, with slightly different physical and chemical properties.

    Ethyl linoleate: An ester derived from linoleic acid, known for its role in skin health and cosmetics.

Uniqueness

This compound is unique due to its specific structure and the presence of a long-chain unsaturated fatty acid. This gives it distinct physical properties, such as lower melting point and higher solubility in organic solvents, compared to saturated esters.

Properties

Molecular Formula

C24H46O2

Molecular Weight

366.6 g/mol

IUPAC Name

ethyl (E)-docos-13-enoate

InChI

InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h11-12H,3-10,13-23H2,1-2H3/b12-11+

InChI Key

WFZQLUSOXHIVKL-VAWYXSNFSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC

Origin of Product

United States

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